Product packaging for Hirtellin A(Cat. No.:CAS No. 140187-43-5)

Hirtellin A

Cat. No.: B12644487
CAS No.: 140187-43-5
M. Wt: 1875.3 g/mol
InChI Key: SIJLXAXQJVALLA-YLVKXZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirtellin A is an oligomeric ellagitannin, a class of bioactive polyphenolic compounds, with a molecular weight of 1875.3 g/mol . As a hydrolysable tannin, it is part of a diverse group of over 1000 known compounds characterized by variations in the position and stereochemistry of hexahydoxydiphenic acid (HHDP) units . Ellagitannins like this compound are primarily found in various plants and fruits and are recognized for their significant antioxidant capacity, which is attributed to the presence of multiple hydroxy functions . In a research context, this compound is a valuable compound for investigating the biological roles of plant secondary metabolites, which often function in plant defense mechanisms . Researchers can utilize this high-purity compound in studies focusing on natural product chemistry, the biosynthesis of complex polyphenols, and the exploration of broad bioactivities common to its class, such as antioxidant, anti-inflammatory, and antimicrobial properties. It is important to note that the metabolism of ellagitannins in humans is highly dependent on an individual's gut microbiota, leading to different "metabotypes" that can influence research outcomes in pharmacological studies . This product is intended for laboratory research purposes only and is not classified as an in vitro diagnostic (IVD) or medical device. It is not intended for human consumption, diagnostic procedures, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H58O52 B12644487 Hirtellin A CAS No. 140187-43-5

Properties

CAS No.

140187-43-5

Molecular Formula

C82H58O52

Molecular Weight

1875.3 g/mol

IUPAC Name

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)134-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)132-70-68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82(70)133-74(115)21-7-34(89)52(100)35(90)8-21)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1

InChI Key

SIJLXAXQJVALLA-YLVKXZTISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@@H]5[C@H]([C@H]6[C@@H](COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)O[C@H]5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Mechanistic Investigations of Hirtellin A S Biological Activities

Cellular and Molecular Mechanisms of Action

Scientific investigation into the direct cellular and molecular actions of Hirtellin A is limited. The prevailing hypothesis suggests that the significant biological effects observed after consumption of ellagitannins are primarily due to their metabolites produced in the colon. nih.govmdpi.com However, some research has explored the direct effects of ellagitannins and their initial hydrolysis product, ellagic acid, prior to extensive microbial metabolism.

Interactions with Cellular Components

There is a notable lack of specific research data detailing the direct interactions of this compound or other ellagitannins with specific cellular components in vivo. While some studies on pomegranate extracts, which are rich in ellagitannins, have shown interference with cellular proliferation and apoptotic processes in cancer cell lines, the physiological relevance of these direct effects is considered uncertain because only the metabolites are found in significant concentrations in systemic circulation. juniperpublishers.comnih.gov

Modulation of Enzymatic Activities

Before their complete biotransformation by gut microbiota, ellagitannins and their immediate hydrolysis product, ellagic acid, have been shown to directly modulate the activity of several enzymes. Ellagitannins from pomegranate have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. unimore.it Ellagic acid, which is released from ellagitannins through hydrolysis, can inhibit enzymes involved in the generation of reactive oxygen species, such as various cytochrome P450 isoforms, lipoxygenases, cyclooxygenase (COX), and xanthine (B1682287) oxidase. nih.gov Additionally, some ellagitannins, like punicalagin, are capable of inactivating enzymes by forming covalent bonds, and the resulting ellagic acid can also cause enzyme inhibition. nih.gov

Membrane Interactions and Stabilization

Direct interactions of this compound or other ellagitannins with cellular membranes, or any membrane-stabilizing effects, have not been specifically detailed in the available scientific literature. The antioxidant properties of their metabolite, ellagic acid, may indirectly protect cell membranes from lipid peroxidation caused by oxidative stress, but this is not a direct physical interaction with the membrane structure. nih.gov

Role of Gut Microbiota in Biotransformation and Metabolite-Mediated Activities

The gut microbiota plays an indispensable role in the metabolism of ellagitannins like this compound, converting these large, poorly absorbed molecules into smaller, highly bioactive compounds that are readily absorbed into circulation. nih.govmdpi.com

Metabolism of Ellagitannins to Urolithins

Upon reaching the colon, ellagitannins, which remain largely intact through the upper gastrointestinal tract, are hydrolyzed to release ellagic acid. mdpi.com This process can be facilitated by microbial enzymes such as ellagitannase. nih.govmdpi.comresearchgate.net Gut bacteria then metabolize ellagic acid through a multi-step pathway. This biotransformation involves the loss of one of the two lactone groups from ellagic acid, followed by the sequential removal of hydroxyl groups by microbial dehydroxylase enzymes. windows.net This process yields a series of intermediate metabolites, ultimately leading to the formation of the final, more readily absorbed products known as urolithins, primarily Urolithin A and Urolithin B. windows.netopenmedicinalchemistryjournal.com The specific urolithins produced can vary significantly between individuals, depending on the composition of their gut microbiota, leading to different "urolithin metabotypes". mdpi.comnih.gov

Interactive Data Table: Biotransformation Pathway of Ellagitannins Users can filter and sort the data by compound type and its role in the metabolic pathway.

Compound NameCompound TypeRole in Pathway
This compoundEllagitannin (Parent)Initial dietary compound
Ellagic AcidPolyphenolIntermediate; product of hydrolysis mdpi.com
Urolithin M-5UrolithinIntermediate Metabolite openmedicinalchemistryjournal.com
Urolithin M-6UrolithinIntermediate Metabolite openmedicinalchemistryjournal.com
Urolithin M-7UrolithinIntermediate Metabolite openmedicinalchemistryjournal.com
Urolithin CUrolithinIntermediate Metabolite openmedicinalchemistryjournal.com
Urolithin DUrolithinIntermediate Metabolite
Urolithin EUrolithinIntermediate Metabolite openmedicinalchemistryjournal.com
Urolithin AUrolithinFinal Bioactive Metabolite openmedicinalchemistryjournal.com
Urolithin BUrolithinFinal Bioactive Metabolite openmedicinalchemistryjournal.com

Contribution of Gut Microbiota-Derived Metabolites to Bioactivity

The urolithins produced by gut microbiota are considered the primary contributors to the health benefits associated with ellagitannin consumption. nih.govmdpi.com These metabolites are absorbed from the colon and circulate in the body, where they exert a range of biological activities, including anti-inflammatory, antioxidant, and anticarcinogenic effects. windows.netnih.gov Urolithins have been shown to modulate key cellular signaling pathways involved in inflammation, such as MAPK and NF-κB. juniperpublishers.comresearchgate.net Their antioxidant actions include scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like Superoxide (B77818) Dismutase (SOD). openmedicinalchemistryjournal.com In cancer cell lines, urolithins inhibit proliferation by inducing cell cycle arrest and apoptosis. dergipark.org.tr For instance, Urolithin A has been shown to inhibit key signaling pathways involved in cancer cell survival, such as PI3K/Akt and Wnt/β-catenin. openmedicinalchemistryjournal.com

Interactive Data Table: Biological Activities of Urolithins Users can filter and sort the data by activity type and the specific molecular targets or pathways involved.

MetaboliteBiological ActivityMolecular Targets / Pathways Modulated
Urolithin AAnti-inflammatoryInhibits NF-κB, MAPK, and mTOR signaling pathways researchgate.netdergipark.org.tr
Urolithin AAntioxidantActivates Nrf2 pathway; enhances SOD and catalase activity openmedicinalchemistryjournal.comresearchgate.net
Urolithin AAnticancerInduces apoptosis; arrests cell cycle; inhibits PI3K/Akt and Wnt/β-catenin pathways openmedicinalchemistryjournal.comdergipark.org.tr
Urolithin AGut HealthEnhances gut barrier function nih.gov
Urolithin ANeuroprotectionExhibits neuroprotective effects in models of neurodegenerative disease dergipark.org.tr
Urolithin BAnti-inflammatoryReduces prostaglandin (B15479496) E2 (PGE2) levels; inhibits NF-κB dergipark.org.tracs.org
Urolithin BAnticancerInhibits cancer cell proliferation dergipark.org.tr
Urolithins (General)CardioprotectiveAmeliorate TNF-α-induced inflammation in endothelial cells nih.gov

Proposed Mechanisms of Action (e.g., Antioxidant, Antimicrobial)

This compound, a complex ellagitannin, is understood to exert its biological effects through various molecular mechanisms, primarily linked to its polyphenolic structure. The proposed actions are largely inferred from the well-documented activities of ellagitannins and other polyphenols. The primary mechanisms investigated are its functions as an antioxidant and an antimicrobial agent.

Antioxidant Mechanism

The potent antioxidant activity of this compound is attributed to its chemical structure, which is rich in phenolic hydroxyl groups. Like other polyphenols, it is thought to counteract oxidative stress through several key mechanisms. frontiersin.org The antioxidant and free-radical scavenging capacity of ellagitannins often increases with the degree of polymerization and molecular weight, suggesting that large molecules like this compound are particularly effective. researchgate.net

Free-Radical Scavenging: The principal antioxidant action of polyphenols is the neutralization of free radicals. nih.gov This is achieved through two primary pathways:

Hydrogen Atom Transfer (HAT): The numerous hydroxyl (-OH) groups on the aromatic rings of this compound can donate a hydrogen atom to unstable free radicals (like peroxyl radicals), thereby stabilizing them and terminating oxidative chain reactions. mdpi.comwikipedia.org

Single Electron Transfer (SET): Alternatively, a polyphenol can donate an electron to a free radical to neutralize it. mdpi.com The resulting phenoxyl radical formed on the this compound molecule is relatively stable due to resonance delocalization of the unpaired electron across its aromatic system and is therefore unable to propagate further oxidation. mdpi.comwikipedia.org

Metal Chelation: this compound may act as a chelating agent, binding to transition metal ions such as iron (Fe²⁺). nih.gov This action is crucial because these metals can catalyze the Fenton reaction, which produces highly destructive hydroxyl radicals. researchgate.netnih.gov By sequestering these ions, ellagitannins prevent the formation of these damaging reactive oxygen species (ROS). researchgate.net Studies suggest that the antioxidative effect of some ellagitannins may be primarily due to the formation of Fe²⁺-ellagitannin complexes rather than direct radical scavenging. researchgate.net

Modulation of Endogenous Antioxidant Enzymes: Polyphenols can also induce the activity of the body's own antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which are critical for decomposing harmful reactive oxygen species. nih.gov

Proposed MechanismDescriptionKey Structural Feature
Free-Radical Scavenging (HAT/SET)Donation of a hydrogen atom or an electron to neutralize reactive oxygen species, terminating oxidative chain reactions. nih.govmdpi.comMultiple phenolic hydroxyl (-OH) groups. mdpi.com
Metal Ion ChelationBinds to transition metal ions (e.g., Fe²⁺) to prevent their participation in radical-generating reactions like the Fenton reaction. researchgate.netnih.govOrtho-hydroxyl groups and overall molecular structure.
Enzyme ModulationMay induce the expression and activity of endogenous antioxidant enzymes (e.g., SOD, CAT). nih.govGeneral polyphenolic structure.

Antimicrobial Mechanism

While direct studies on the antimicrobial mechanism of this compound are not widely available, the actions of related tannins and ellagitannins provide a strong basis for its proposed effects. The general mechanisms are thought to involve disruption of microbial cellular integrity and metabolic function. sciencescholar.us

Enzyme Inhibition and Substrate Deprivation: A defining characteristic of tannins is their ability to bind to and precipitate proteins. sciencescholar.us This astringent action allows this compound to form complexes with microbial enzymes, including those on the cell surface and extracellular enzymes, thereby inactivating them. It may also bind to substrates required for microbial growth, making them unavailable. sciencescholar.us

Cell Membrane Disruption: Ellagitannins can interfere with the structural integrity of the bacterial cell membrane. sciencescholar.us This can lead to increased membrane permeability and the leakage of essential intracellular components such as proteins, nucleic acids, and ions, ultimately resulting in cell death. sciencescholar.us For some ellagitannins, molecular size is a key factor in their effectiveness against certain bacteria, with larger molecules showing greater activity. nih.gov

Metal Ion Sequestration: Similar to their antioxidant mechanism, the chelation of essential metal ions is also a proposed antimicrobial action. sciencescholar.us By sequestering ions like iron, which are vital for bacterial enzymes and metabolic processes, ellagitannins can inhibit microbial growth. stackexchange.com

Inhibition of Biofilm Formation: Ellagic acid, the core component of ellagitannins, has been shown to possess antibiofilm properties. mdpi.com One proposed mechanism is the inhibition of the NADH:quinone oxidoreductase enzyme WrbA, which is linked to biofilm formation and stress response in bacteria. mdpi.com

Proposed MechanismDescriptionTarget
Enzyme InhibitionComplexation with microbial enzymes, leading to their inactivation. sciencescholar.usCellular and extracellular enzymes.
Cell Membrane DisruptionDamages the bacterial membrane, causing leakage of cytoplasmic contents. sciencescholar.usPhospholipid bilayer of the cell membrane.
Metal Ion SequestrationBinds to essential metal ions (e.g., iron), making them unavailable for microbial metabolic processes. sciencescholar.usstackexchange.comFree metal ions.
Inhibition of Biofilm FormationInterferes with the processes that allow bacteria to form protective biofilms. mdpi.comQuorum-sensing pathways, specific enzymes (e.g., WrbA). mdpi.com

Structure Activity Relationship Sar Studies of Hirtellin a and Its Analogs

Methodological Approaches to SAR Studies

The investigation into the SAR of Hirtellin A and its analogs employs a suite of advanced chemical and computational techniques. These methodologies range from the synthesis of new molecular entities to sophisticated in silico modeling, all aimed at elucidating the intricate connection between molecular structure and biological function.

Rational design is a strategic approach in drug discovery that uses the knowledge of a biological target's structure and the lead compound's SAR to design more potent and selective molecules. nih.govpurdue.edu This process typically involves synthesizing a series of analogs where specific parts of the parent molecule, like this compound, are systematically altered. oncodesign-services.com For instance, researchers might modify functional groups, alter stereochemistry, or change the size and flexibility of the molecule.

The synthesis of this compound analogs could involve targeted modifications at several key positions. For example, based on the known structures of related hirtellins, such as Hirtellin B and Hirtellin E, modifications could focus on the galloyl and hellinoyl groups. researchgate.net The synthesis of these new compounds allows for direct testing of hypotheses about which structural components are essential for activity. nih.gov By comparing the biological activities of the synthesized analogs to the parent compound, a detailed SAR profile can be constructed. researchgate.netmdpi.com This information is invaluable for guiding the optimization of the lead compound toward a potential drug candidate. oncodesign-services.com

Analog Design Strategy Rationale Example Modification on this compound Structure
Functional Group Modification To probe the importance of specific groups (e.g., hydroxyls) for binding interactions.Esterification or etherification of phenolic hydroxyl groups.
Alteration of Linkage To understand the impact of the connection between monomeric units on overall conformation and activity.Synthesis of analogs with different types of ether linkages between galloyl units.
Stereochemical Inversion To determine the required 3D arrangement for optimal interaction with the biological target.Inversion of chiral centers within the glucose core.
Truncation or Simplification To identify the minimal structural components necessary for biological activity.Synthesis of just the dimeric galloyl portion without the glucose scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com This computational technique aims to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. jocpr.com A QSAR model is essentially an equation where biological activity is a function of various molecular descriptors. wikipedia.org

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known activities is required. mdpi.com For each compound, a set of numerical descriptors is calculated, representing its physicochemical properties such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the volume and shape of the molecule (e.g., molecular weight, surface area).

Hydrophobic descriptors: Like the partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built to relate these descriptors to the observed biological activity. mdpi.comchemmethod.com The resulting model's predictive power is then rigorously validated using techniques like cross-validation and an external test set of compounds. chemmethod.com A validated QSAR model can be a powerful tool for screening virtual libraries of this compound analogs and identifying those with the highest predicted potency. jocpr.com

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand), such as this compound, when bound to a biological target, typically a protein or enzyme (receptor). openaccessjournals.comyoutube.com This technique provides atomic-level insights into the binding mode and the key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the receptor. A search algorithm then samples a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov Each of these poses is evaluated by a scoring function, which estimates the binding affinity. youtube.com The pose with the best score is predicted as the most likely binding mode. youtube.com

For this compound, molecular docking could be used to:

Identify its potential biological targets.

Understand why certain structural features are crucial for its activity.

Explain differences in potency among its various analogs.

Guide the rational design of new analogs with improved binding affinity. mdpi.com

Computational chemistry encompasses a broader range of techniques, including quantum mechanics calculations and molecular dynamics simulations, that can further refine the understanding of the interactions and energetics of the system, complementing the insights gained from docking. researchgate.net

Key Structural Features Influencing Biological Efficacy and Selectivity

The biological activity of a complex polyphenol like this compound is not determined by a single feature but by the interplay of its entire three-dimensional structure. Specific structural characteristics, however, can be identified as being particularly influential. For this compound and its analogs, the degree of polymerization (oligomeric state) and the nature of the chemical bonds connecting the constituent monomers are of paramount importance. researchgate.net

Impact of Oligomeric State (Dimerization, Trimerization, Tetramerization)

Many natural compounds, including tannins, can exist as monomers or assemble into larger structures called oligomers (dimers, trimers, etc.). refeyn.com This process of oligomerization can profoundly affect a molecule's biological activity. researchgate.netplos.org this compound is a dimeric ellagitannin, meaning it is composed of two monomeric units linked together. researchgate.net

Research into related compounds has shown that the oligomeric state can influence:

Binding Affinity and Avidity: A larger oligomer may be able to form more contact points with a biological target, leading to a stronger, more durable interaction.

Target Selectivity: Different oligomeric states may exhibit preferences for different biological targets. The specific size and shape of a trimer, for example, might allow it to fit into a binding pocket that a dimer or tetramer cannot access. researchgate.net

Mechanism of Action: The arrangement of monomers in an oligomer can create unique three-dimensional pharmacophores, potentially leading to novel biological activities not observed in the monomeric form.

Studies on ellagitannin production have identified not only dimers like this compound but also trimers (Hirtellin T1) and other oligomers. researchgate.net The systematic evaluation of the biological activities of these different oligomeric forms is a key aspect of SAR studies, revealing how the degree of polymerization can be tuned to optimize efficacy.

Oligomeric State Description Potential Impact on Biological Activity
Monomer A single ellagitannin unit.Basic building block, may possess intrinsic activity.
Dimer (e.g., this compound) Two linked monomeric units. researchgate.netIncreased size and potential for multivalent binding, often leading to higher potency than the monomer.
Trimer (e.g., Hirtellin T1) Three linked monomeric units. researchgate.netFurther increase in size and complexity, may offer enhanced target selectivity or a different mode of action. researchgate.net
Tetramer Four linked monomeric units.Largest of the series, could exhibit very high avidity for specific targets but may have altered pharmacokinetic properties.

Significance of Inter-monomer Linkages (e.g., Dehydrodigalloyl, Isodehydrodigalloyl)

These linkages are not merely passive spacers; they dictate the relative orientation of the monomer units. For example, a dehydrodigalloyl linkage will result in a different three-dimensional structure compared to an isodehydrodigalloyl linkage. researchgate.net This structural variation has a direct impact on how the molecule can interact with its biological target.

The significance of these linkages lies in their contribution to:

Conformational Rigidity: Different linkages can impart varying degrees of rotational freedom, influencing whether the molecule is flexible or rigid. A more rigid conformation can be entropically favored for binding to a specific target.

Structural Diversity: The variety of possible inter-monomer linkages creates a wide array of structurally distinct oligomers, each with a potentially unique biological profile. jin-ji.com

Chemical Stability: The nature of the linkage can affect the molecule's stability under physiological conditions, which in turn influences its bioavailability and duration of action.

Analyzing and synthesizing analogs with different inter-monomer linkages is a sophisticated strategy within SAR studies to fine-tune the molecule's properties for optimal biological performance.

Role of Galloyl and Hexahydroxydiphenoyl Units

The galloyl and hexahydroxydiphenoyl (HHDP) moieties are fundamental building blocks of this compound and other ellagitannins, playing a critical role in their biological activity. Gallic acid is the primary phenolic acid unit, and its esterification to a central glucose core is the first step in the biosynthesis of hydrolysable tannins. Current time information in Bangalore, IN.pitt.edu The HHDP group, which is characteristic of ellagitannins, is formed by the oxidative coupling of two adjacent galloyl units. uchicago.edu This coupling is a key structural feature that differentiates ellagitannins from the simpler gallotannins.

The presence and number of these phenolic units are directly linked to the bioactivity of the molecule. Research into the antitumor properties of various tannins has revealed that ellagitannins are generally more active than condensed tannins. researchgate.net More specifically, studies have indicated that a dimeric structure, often formed through linkages involving HHDP groups, and the presence of several galloyl groups on the glucose core are essential for marked antitumor activity. researchgate.net The HHDP and galloyl groups provide a multitude of hydroxyl groups that can participate in hydrogen bonding and other interactions with biological targets, such as proteins and enzymes, which is a primary mechanism for their bioactivity. researchgate.net The oxidative potential of these phenolic units is also considered a factor in their biological effects. nih.gov

Influence of Stereochemistry and Macrocyclic Architecture

The macrocyclic architecture of dimeric ellagitannins like this compound is a determining factor in their biological efficacy. This compound is a macrocyclic dimer, where two monomeric ellagitannin units are linked together. This creates a large, conformationally constrained three-dimensional structure. researchgate.net This defined shape is believed to enable more specific and high-affinity binding to biological targets compared to more flexible, linear molecules. doi.org Studies on various dimeric and trimeric macrocyclic ellagitannins have shown significant, tumor-selective cytotoxic activities, underscoring the importance of this oligomeric and cyclic structure. researchgate.net

Stereochemistry, the precise three-dimensional arrangement of atoms, is also a critical determinant of activity. In complex molecules like this compound, which contain multiple chiral centers (for example, within the glucose core and in the atropisomeric HHDP unit), the specific stereochemical configuration is vital for proper interaction with chiral biological targets like enzymes and receptors. nih.gov Even subtle changes in the spatial orientation of functional groups can lead to a significant loss of activity. While specific SAR studies focusing on the stereoisomers of this compound are not widely available, research on other complex natural products consistently demonstrates that only one specific stereoisomer typically exhibits the desired potent biological activity. nih.gov

Contribution of Glucose Core Acylation Patterns

The central glucose core of this compound serves as a scaffold to which the galloyl and HHDP units are attached via ester bonds. The specific pattern of this acylation—which hydroxyl groups of the glucose are esterified and with which acid units—is a major source of the vast structural diversity seen in ellagitannins. bvsalud.org This acylation pattern is believed to be crucial for orienting the phenolic groups in a precise spatial arrangement, which in turn dictates the molecule's ability to bind to its target.

While direct comparative studies on how altering the acylation pattern of this compound affects its activity are limited in the available literature, the principle remains a cornerstone of SAR in polyphenols. For instance, studies on other types of polyphenols, such as anthocyanins, have shown that the presence and type of acyl groups are critical for their enzymatic inhibitory activity, with deacylation leading to a significant drop in potency. doi.org It can be inferred that the number and positions of the galloyl and HHDP esters on the glucose core of this compound are finely tuned to maximize its biological effect. Any modification, such as the removal or relocation of an acyl group, would likely alter the molecule's three-dimensional shape and its interaction with biological targets, thereby modulating its activity. bvsalud.org

SAR Insights from Natural and Semi-Synthetic Hirtellin Analogs

Insights into the structure-activity relationships of this compound can be expanded by examining its naturally occurring analogs. Several related hirtellin compounds have been isolated from various plants, including Hirtellin B, Hirtellin D, Hirtellin E, and the trimeric Hirtellin T3. Current time information in Bangalore, IN.biomedres.us These analogs share the core macrocyclic dimeric or trimeric ellagitannin structure but differ in the number or placement of galloyl groups or in the nature of the linkages between monomer units.

For example, a study on the antitumor activity of various tannins found that dimeric ellagitannins as a class, which includes the hirtellins, showed significant activity. researchgate.net Another study investigating tannins from Tamarix nilotica reported that macrocyclic dimers and trimers, including Hirtellin D and Hirtellin T2, exhibited notable tumor-selective cytotoxicity. bvsalud.org Comparing the structures and activities of these natural analogs provides valuable SAR data. For instance, comparing the activity of this compound with its trimeric analog Hirtellin T3 could reveal the effect of increasing the macrocycle size and the number of phenolic units on cytotoxicity.

Information regarding the semi-synthesis of this compound analogs is not widely available in the reviewed scientific literature. Semi-synthesis involves the chemical modification of a natural product to create novel derivatives. ub.edunih.gov This process is a powerful tool in medicinal chemistry to optimize a natural lead compound by improving its potency, selectivity, or pharmacokinetic properties. While SAR studies on semi-synthetic analogs of other macrocyclic natural products have successfully led to improved compounds, a similar body of work for the hirtellin class of tannins is not apparent. researchgate.netnumberanalytics.com The development of synthetic or semi-synthetic strategies for hirtellins could provide deeper SAR insights and potentially lead to new therapeutic candidates.

Preclinical Research Using Animal Models

Utility of Animal Models in Hirtellin A Research

Animal models are indispensable tools in biomedical research, providing critical insights into the biological mechanisms of novel compounds before they can be considered for human trials. nih.govnih.gov The use of whole organisms is essential for studying complex physiological processes that cannot be fully replicated through in vitro methods alone. nih.gov For compounds like this compound and other ellagitannins, animal models are fundamental for understanding their systemic effects, metabolism, and potential therapeutic efficacy. mdpi.comeupati.eu The exploration of interactions between organs, hormonal regulation, and the influence of gut microbiota on a compound's activity necessitates a living system. nih.gov

A primary utility of animal models in the study of this compound and related ellagitannins is the evaluation of their systemic biological activities following administration. The journey of a compound through a living organism—its absorption, distribution, metabolism, and excretion—is a complex process governed by the interplay of multiple organ systems. Animal models allow researchers to track these processes in a way that cell cultures cannot.

A significant aspect of ellagitannin research is their metabolism by intestinal flora into smaller, more readily absorbed molecules known as urolithins. mdpi.commdpi.commdpi.com Studies in various animal models have been crucial in demonstrating this conversion and identifying the resulting metabolites in biological fluids. mdpi.com For instance, investigations in mammals have tracked the presence of urolithin conjugates in plasma and urine samples after the consumption of ellagitannin-rich foods. mdpi.comresearchgate.net These studies reveal that while the parent ellagitannins may have limited bioavailability, their gut microbiota-derived metabolites, such as Urolithins A and B, are absorbed systemically and may be responsible for the observed biological effects. mdpi.com The ability to study these metabolic pathways is a key advantage of in vivo research, as the composition of gut microbiota and its metabolic capacity can significantly influence a compound's ultimate bioactivity.

Animal models are critical for assessing the therapeutic potential of compounds like this compound in a setting that mimics human disease. nih.gov By inducing specific pathological conditions in animals, such as tumor growth, researchers can evaluate a compound's efficacy. escholarship.orgnih.gov

Research has specifically highlighted the host-mediated antitumor activity of this compound. In studies using mouse models, this compound, along with the related compound Hirtellin B, demonstrated significant antitumor effects against sarcoma 180. researchgate.net This finding is consistent with broader observations that dimeric ellagitannins can exhibit potent host-mediated antitumor activities. researchgate.net The use of xenograft models, where human tumor cells are implanted into immunocompromised mice, is a common and vital strategy in preclinical cancer research to test the efficacy of potential new treatments. escholarship.orgnih.govnih.govwjgnet.com These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living organism. understandinganimalresearch.org.uk Beyond cancer, animal models have been used to test the anti-inflammatory properties of other ellagitannins in conditions like induced pneumonia in mice. researchgate.net

CompoundAnimal ModelDisease ModelObserved EffectSource
This compoundMiceSarcoma 180Significant host-mediated antitumor activity researchgate.net
Hirtellin BMiceSarcoma 180Significant host-mediated antitumor activity researchgate.net
Dimeric EllagitanninsMiceSarcoma 180Host-mediated antitumor activity researchgate.net
Ellagic AcidRatsEsophageal CancerAnticancer properties confirmed researchgate.net
Table 1: Examples of Antitumor Activity of this compound and Related Ellagitannins in Animal Models.

Specific Animal Models Employed in Studies of this compound or Related Ellagitannins

The selection of an appropriate animal model is a critical step in preclinical research, based on factors like physiological similarity to humans, practical considerations, and the specific research question being addressed. nih.goveupati.eu

Rodents, particularly mice and rats, are the most frequently used animal models in biomedical research due to their genetic similarity to humans, small size, short life cycles, and the availability of numerous established strains. nih.gov In the context of ellagitannin research, rodents have been the primary models for investigating metabolism and biological activity. mdpi.comacs.org

Mice are specifically documented as the model used to demonstrate the antitumor activity of this compound against sarcoma 180. researchgate.net Different strains of mice are employed depending on the research goals. For example, immunodeficient strains like nude or SCID mice are invaluable for cancer research as they can host human tumor xenografts without mounting an immune rejection, allowing for the study of human-specific cancers. escholarship.orgunderstandinganimalresearch.org.uk Rats are also commonly used and may be preferred for certain studies, such as those involving cardiovascular or behavioral research, due to their larger size which facilitates surgical procedures. nih.gov

While rodents are prevalent, research into the metabolism of ellagitannins has involved a broader range of mammals. researchgate.netacs.org Studies have confirmed that all mammals investigated, including pigs, sheep, and bull calves, metabolize ellagitannins into urolithins, which are then detected in plasma and urine. researchgate.netacs.org This cross-species conservation of a metabolic pathway suggests its fundamental nature in mammals. nih.gov

However, species-specific differences do exist. For example, pigs and beavers have been shown to produce dehydroxyellagic acid derivatives like nasutin A, indicating variations in the metabolic pathways of gut microbiota across different animal species. researchgate.netacs.org Such differences are important considerations when extrapolating results. Other non-rodent models, such as guinea pigs, dogs, or minipigs, may be used for specific safety or toxicological assessments. eupati.eunih.gov The choice of any model is ideally guided by its ability to provide data that is predictive for humans. eupati.eu

Animal ModelContext of Use in Ellagitannin ResearchSource
MiceAntitumor activity, metabolism, immunotoxicity, genetic disease models mdpi.comeupati.euresearchgate.netresearchgate.netnih.govacs.org
RatsMetabolism, cardiovascular studies, behavioral studies, toxicology mdpi.comeupati.euresearchgate.netnih.govacs.org
PigsMetabolism (production of urolithins and nasutins), cardiovascular models eupati.euresearchgate.netacs.org
SheepMetabolism (production of urolithins) acs.org
Bull CalvesMetabolism (production of urolithins) acs.org
BeaversMetabolism (production of urolithins and nasutins) acs.org
SquirrelsMetabolism (production of urolithins) acs.org
Table 2: Selected Mammalian Models Employed in Ellagitannin Research.

Standardization of Study Design and Outcome Parameters in Preclinical Research

The translation of promising compounds from preclinical discovery to clinical application is a significant challenge in drug development, a process hampered by a lack of standardized methodologies and assessment tools. nih.govnih.gov For natural products like this compound, which has demonstrated notable anti-parasitic properties, establishing standardized preclinical models is crucial for generating comparable and predictive data. The development of new drugs for diseases such as malaria and Chagas disease, where this compound has shown potential, relies heavily on the use of animal models. nih.govresearchgate.net However, the predictive value of these models is often limited without uniform study designs and outcome parameters. nih.govnih.gov

A review of preclinical research practices highlights a recurrent need for improved and standardized guidelines for in vivo animal studies to ensure that data is robust and reproducible. nih.gov The heterogeneity of animal models, parasite strains, and evaluation endpoints makes direct comparison of findings from different studies challenging. researchgate.net For instance, in Chagas disease research, the lack of a standardized in vivo model is a known barrier to assessing the efficacy of potential new drugs. nih.govmdpi.com Similarly, while murine models are indispensable for antimalarial drug discovery due to their physiological similarities to humans, the variety of mouse strains (e.g., C57BL/6, BALB/c, SCID) and parasite species (Plasmodium berghei, P. falciparum) used can lead to variable results. mdpi.compreprints.org

Key parameters that require standardization include the choice of animal model, the parasite strain and inoculum size, the timing and duration of treatment, and the endpoints used to measure efficacy. tandfonline.com For anti-parasitic compounds, primary efficacy endpoints often include the reduction of parasitemia and extension of survival time. tandfonline.comethnopharmacologia.org However, relying solely on parasitemia can be misleading, as it may not distinguish between viable and non-viable parasites or reflect the parasite load in tissues. researchgate.nettandfonline.com Therefore, incorporating secondary endpoints, such as parasite clearance in specific tissues and biomarkers for parasitological cure, is essential for a more comprehensive assessment. nih.govtandfonline.com

The use of humanized mouse models, such as those engrafted with human erythrocytes and infected with Plasmodium falciparum, represents a significant advancement toward standardization, offering a more clinically relevant platform for evaluating drug efficacy. nih.govmmv.org Establishing a consensus on standardized preclinical workflows, from in vitro screening to in vivo testing, would improve the ability to compare new compounds like this compound against existing treatments and increase the predictive accuracy of preclinical data for human clinical trials. researchgate.netpsu.edummv.org

Interactive Data Table: Parameters in Preclinical Anti-Parasitic Models

The following table outlines key parameters from representative preclinical studies, illustrating the variables that require standardization for compounds like this compound.

ParameterExample Study 1 (Antimalarial)Example Study 2 (Trypanocidal)Rationale for Standardization
Animal Model Humanized SCID miceBALB/c miceEnsures comparable host physiology and immune response. mdpi.com
Parasite Species Plasmodium falciparumTrypanosoma brucei bruceiDifferent species/strains have varying virulence and drug susceptibility. researchgate.net
Primary Endpoint Parasite clearanceParasitemia levelProvides a direct measure of anti-parasitic activity. tandfonline.com
Secondary Endpoint Survival rateOrgan parasite loadOffers deeper insight into clinical cure and tissue clearance. nih.govtandfonline.com
Control Group Vehicle-treated infected miceUntreated infected miceEstablishes a baseline for disease progression and treatment effect.

Analytical Methodologies for Hirtellin a Quantification and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for isolating Hirtellin A from complex biological or chemical matrices before quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of chemical compounds. While specific HPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of HPLC make it a highly suitable method.

An HPLC system operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, typically using a C18 column. The mobile phase would consist of a mixture of an aqueous solvent (like water with a pH modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in eluting this compound and separating it from other components in the sample.

Detection is commonly achieved using an ultraviolet (UV) detector, as many organic molecules absorb light in the UV-visible spectrum. The wavelength for detection would be set at the absorbance maximum of this compound to ensure the highest sensitivity. The retention time, the time it takes for this compound to travel through the column to the detector, would be a key parameter for its identification under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by the HPLC column, the eluent containing this compound is introduced into the mass spectrometer's ion source, where the molecules are ionized.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of chemical compounds. However, its applicability to this compound would depend on the compound's volatility and thermal stability. GC requires that the analyte be volatile enough to be vaporized without decomposition.

If this compound is not sufficiently volatile, a derivatization step may be necessary. Derivatization involves chemically modifying the molecule to increase its volatility. This process adds a step to the sample preparation and must be carefully controlled to ensure reproducibility. Once in the gas phase, the separation occurs in a capillary column, and the separated components are then detected by a mass spectrometer. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be used for identification by comparing it to a spectral library. While GC-MS is a potent analytical tool, the potential need for derivatization might make LC-based methods a more direct approach for a compound like this compound.

Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry)

Spectroscopic techniques are based on the interaction of electromagnetic radiation with matter. UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of compounds that absorb light in the UV-Vis range.

For this compound, a UV-Vis spectrum would be recorded to determine its wavelength of maximum absorbance (λmax). This wavelength would then be used for quantification. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known this compound concentrations, the concentration of an unknown sample can be determined by measuring its absorbance.

It is important to note that UV-Vis spectrophotometry is less specific than chromatographic methods. If other compounds in the sample absorb at the same wavelength as this compound, it can lead to inaccurate results. Therefore, this technique is most suitable for the analysis of relatively pure samples or after a separation step.

Method Validation Parameters for Quantification

For any analytical method to be considered reliable and accurate, it must undergo a process of validation. Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity and Dynamic Range

Linearity is a critical parameter in quantitative analysis. It demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of calibration standards of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in chromatography or absorbance in spectrophotometry) is then plotted against the concentration.

The relationship is typically evaluated by linear regression analysis, and the correlation coefficient (r) or the coefficient of determination (r²) is calculated. A value close to 1 indicates a strong linear relationship.

The dynamic range is the concentration range over which the method is linear, accurate, and precise. It is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration that meets the same criteria. This range is crucial for ensuring that the measurements of unknown samples fall within the validated capabilities of the analytical method.

Below is a hypothetical data table illustrating the kind of results that would be generated during a linearity study for this compound quantification by HPLC.

This compound Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,950
1001,525,100

This table contains simulated data for illustrative purposes.

From such data, a calibration curve would be constructed, and the linearity and dynamic range of the method for this compound analysis would be established.

Sensitivity (e.g., Lower Limit of Quantification (LLOQ))

The sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of an analyte. A key parameter for determining sensitivity is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. neliti.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for establishing the LLOQ, often recommending that the analyte's response at the LLOQ should be at least five times the response of a blank sample. sepscience.com For bioanalytical methods, it is generally accepted that the LLOQ should have a precision of no more than 20% (expressed as the relative standard deviation, RSD) and an accuracy within ±20% of the nominal concentration. sepscience.com

The determination of the LLOQ is a critical step in method validation, especially for analyses where trace levels of the compound are expected. It can be established by analyzing a series of diluted standards and determining the concentration at which the signal-to-noise ratio is typically 10:1, or by using statistical calculations based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com

Below is a hypothetical data table representing the determination of the LLOQ for this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

ParameterValue
Analyte This compound
Matrix Human Plasma
Instrumentation LC-MS/MS
LLOQ Concentration 0.5 ng/mL
Precision at LLOQ (%RSD) 12.5%
Accuracy at LLOQ (% Bias) -8.2%
Signal-to-Noise Ratio (S/N) at LLOQ 15:1

This table is generated based on typical performance characteristics of LC-MS/MS methods and does not represent actual experimental data for this compound.

Accuracy and Precision

Accuracy and precision are fundamental parameters in the validation of any analytical method, ensuring the reliability and reproducibility of the results. longdom.org Accuracy refers to the closeness of a measured value to the true or accepted reference value. scioninstruments.com It is often expressed as the percentage of recovery of a known amount of analyte added to a sample matrix (a "spiked" sample). nih.gov Precision, on the other hand, describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. neliti.com Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. neliti.com

For regulatory purposes, such as those outlined by the International Council for Harmonisation (ICH), accuracy and precision are evaluated at multiple concentration levels across the analytical range. neliti.com Typically, for bioanalytical methods, the accuracy should be within ±15% of the nominal value (except at the LLOQ, where it is ±20%), and the precision should not exceed 15% RSD (20% at the LLOQ). sepscience.com

The following table provides hypothetical accuracy and precision data for the quantification of this compound in a quality control sample.

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Bias)Precision (% RSD)
Low QC 1.51.42-5.39.8
Mid QC 5052.1+4.26.1
High QC 150145.8-2.84.5

This table is generated based on typical performance characteristics of validated analytical methods and does not represent actual experimental data for this compound.

Robustness and Selectivity

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com The evaluation of robustness is a crucial part of method development and validation as it demonstrates the method's suitability for transfer between different laboratories or analysts. chromatographyonline.combohrium.com Common parameters that are intentionally varied during a robustness study include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Different batches of columns or reagents

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. demarcheiso17025.com These could include impurities, degradation products, or matrix components. In chromatographic methods, selectivity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the ability to separate the analyte peak from other components in the sample matrix. demarcheiso17025.com

A hypothetical robustness study for a this compound analytical method might involve the following variations:

Parameter VariedVariationImpact on this compound Quantification
Mobile Phase pH ± 0.2 unitsRSD < 2.0%
Column Temperature ± 5 °CRSD < 1.5%
Flow Rate ± 0.1 mL/minRSD < 3.0%

This table is generated based on common parameters evaluated in robustness studies and does not represent actual experimental data for this compound.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The successful quantification of an analyte from complex matrices such as blood, plasma, urine, or soil is highly dependent on the sample preparation step. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent that is compatible with the analytical instrument. nih.govamericanpharmaceuticalreview.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

Common sample preparation techniques that could be applicable for the extraction of this compound from biological and environmental samples include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. americanpharmaceuticalreview.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to precipitate the majority of proteins. While effective and inexpensive, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic compounds.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that uses a solid sorbent to isolate the analyte from the sample matrix. nih.gov The sorbent can be chosen to retain the analyte while allowing interferences to pass through, or vice versa. The analyte is then eluted with a small volume of a strong solvent. This technique is known for producing clean extracts and allowing for significant concentration of the analyte.

The selection of the most appropriate sample preparation strategy is a critical step in method development to ensure accurate and reliable quantification of this compound. gerstelus.com

Future Research Trajectories for Hirtellin a

Advanced Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The biosynthesis of complex ellagitannins like Hirtellin A is not yet fully understood. researchgate.net A significant hurdle in the broader investigation and potential commercialization of this compound is its reliance on extraction from plant sources, which can be low-yielding and unsustainable. Future research should prioritize the complete elucidation of its biosynthetic pathway as a cornerstone for developing sustainable production methods.

Key research objectives in this area include:

Genome and Transcriptome Analysis: Sequencing the genomes and analyzing the transcriptomes of this compound-producing plants, such as Reaumuria hirtella, can help identify candidate genes encoding the enzymes responsible for its synthesis. This homology-guided approach has proven successful for other complex plant natural products. nih.gov

Enzyme Discovery and Characterization: Techniques such as chemoproteomics, which uses activity-based probes, can rapidly identify functional enzymes from plant extracts that interact with biosynthetic intermediates. frontiersin.org Once identified, these enzymes must be characterized biochemically to confirm their specific roles in the pathway, from the initial formation of gallic acid and its glucose esters to the complex oxidative couplings that form the final dimeric structure.

Heterologous Expression and Pathway Reconstruction: The identified biosynthetic genes can be introduced into microbial or plant-based expression systems, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). nih.govnih.gov Reconstructing the pathway in these hosts not only validates the function of the identified genes but also creates a platform for metabolic engineering. mdpi.com

Metabolic Engineering for Enhanced Yield: Once a heterologous production system is established, metabolic engineering strategies can be employed to optimize the yield of this compound. This involves enhancing the expression of rate-limiting enzymes, increasing the supply of precursors, and minimizing the diversion of intermediates into competing pathways. frontiersin.orgmdpi.com

Table 1: Proposed Strategies for Biosynthetic Pathway Elucidation

Strategy Objective Rationale
Genome Mining & Transcriptomics Identify candidate genes (e.g., P450s, O-methyltransferases) involved in tannin biosynthesis. Provides a blueprint of the genetic machinery available in the source organism. nih.govnih.gov
Chemoproteomics Rapidly identify functional enzymes interacting with pathway substrates from crude plant extracts. Offers a direct way to link enzymes to specific biochemical steps, overcoming challenges of low enzyme abundance. frontiersin.org
Heterologous Expression Validate gene function and reconstruct the biosynthetic pathway in a controlled host system (e.g., yeast, tobacco). Confirms the role of each enzyme and establishes a platform for engineered production. nih.govnih.gov

| Metabolic Engineering | Optimize the reconstructed pathway in the host system to achieve sustainable and high-titer production of this compound. | Overcomes the limitations of natural plant extraction and enables a stable supply for further research and development. mdpi.com |

Comprehensive Mechanistic Characterization at the Molecular and Cellular Levels

While preliminary studies have pointed to the antitumor potential of this compound, the precise molecular and cellular mechanisms underlying this activity remain largely uncharacterized. researchgate.net A deep mechanistic understanding is crucial for identifying predictive biomarkers and patient populations that would most benefit from a this compound-based therapy.

Future investigations should focus on:

Target Identification and Validation: Identifying the direct molecular targets of this compound is a primary goal. This can be achieved through techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA).

Signaling Pathway Analysis: Research should dissect the impact of this compound on key cancer-related signaling pathways. Given the activities of related tannins, this could include pathways regulating cell cycle progression, apoptosis (programmed cell death), and autophagy. researchgate.netepo.org

Cellular Process Investigation: The effect of this compound on fundamental cellular processes in cancer cells, such as proliferation, migration, invasion, and angiogenesis, needs to be systematically evaluated.

Elucidating Inflammatory Response: The connection between inflammation and cancer is well-established. As many tannins possess anti-inflammatory properties, investigating whether this compound modulates inflammatory pathways, such as the NF-κB pathway, within the tumor microenvironment is a promising avenue. researchgate.netwiley.com

Development of Novel Analogs through Targeted and Diversity-Oriented Synthesis

The natural structure of this compound serves as a scaffold for medicinal chemistry efforts aimed at creating novel analogs with improved properties. Synthetic modification can enhance potency, selectivity, and pharmacokinetic characteristics.

Key synthetic strategies include:

Targeted Synthesis and Structure-Activity Relationship (SAR) Studies: This approach involves the rational design and synthesis of analogs with specific modifications to the this compound structure. nih.gov For example, altering the glycosidic linkages or the type and position of acyl groups could reveal which parts of the molecule are essential for its biological activity. These SAR studies are fundamental to optimizing the lead compound. nih.govmdpi.com

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to create a broad library of structurally diverse analogs. mdpi.com This approach increases the probability of discovering compounds with entirely new biological activities or improved profiles against specific targets.

Computational Modeling: In silico docking and molecular dynamics simulations can be used to predict how this compound and its analogs interact with potential protein targets. nih.gov This computational guidance can help prioritize the synthesis of the most promising derivatives, saving time and resources.

Exploration of Underexplored Biological Activities and Therapeutic Potential

The therapeutic potential of this compound may extend beyond its currently suggested antitumor effects. The Tamarix genus, a source of this compound, is known for producing compounds with a wide spectrum of biological activities. researchgate.net This suggests that this compound itself may be a pleiotropic agent.

Future screening efforts should encompass:

Antimicrobial Activity: Testing this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is warranted. researchgate.net Many tannins exhibit antimicrobial properties, and new agents are critically needed to combat antimicrobial resistance. acs.org

Antiviral Potential: Screening against a range of viruses could uncover novel antiviral applications.

Anti-inflammatory and Immunomodulatory Effects: Evaluating the ability of this compound to modulate immune responses could lead to applications in treating chronic inflammatory or autoimmune diseases. ontosight.ainih.gov

Neuroprotective Properties: Given that some compounds from the Tamarix genus show anti-Alzheimer potential, investigating this compound in preclinical models of neurodegenerative diseases is a logical next step. researchgate.net

Table 2: Proposed Areas for Expanded Biological Activity Screening of this compound

Biological Activity Rationale Example Screening Models
Anticancer Confirmed antitumor activity for this compound and related compounds. researchgate.netresearchgate.net Broad panel of human cancer cell lines; in vivo tumor models.
Antimicrobial Many tannins and extracts from the source genus show antibacterial and antifungal effects. researchgate.netwalshmedicalmedia.com Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi.
Anti-inflammatory Tannins are well-known for their anti-inflammatory properties. researchgate.netontosight.ai Lipopolysaccharide (LPS)-stimulated macrophage assays; animal models of inflammation.

| Neuroprotective | The source genus Tamarix has been associated with anti-Alzheimer activity. researchgate.net | Cellular models of oxidative stress and neurotoxicity; animal models of neurodegeneration. |

Refinement of Preclinical Models for Enhanced Translational Relevance

A significant challenge in drug development is the translational gap between promising preclinical results and clinical efficacy in humans. researchgate.net To increase the likelihood of clinical success for this compound or its analogs, it is essential to use preclinical models that more accurately recapitulate human disease.

Future research should incorporate:

Three-Dimensional (3D) Culture Systems: Moving beyond traditional 2D cell monolayers, 3D models such as tumor spheroids and organoids better mimic the complex cell-cell interactions and microenvironment of a solid tumor. transonic.com

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered highly relevant for testing anticancer agents as they retain the heterogeneity of the original tumor. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases (e.g., cancers with particular mutations) provide a powerful tool for studying drug efficacy in a more physiologically relevant context. researchgate.net

Humanized Mouse Models: For investigating immunomodulatory effects, mice engrafted with a human immune system can provide critical insights into how a compound interacts with human immune cells.

Table 3: Advanced Preclinical Models for Future this compound Research

Model Type Description Translational Relevance
3D Tumor Spheroids/Organoids Self-assembled 3D aggregates of cancer cells grown in vitro. Better mimics tumor micro-architecture, cell-cell interactions, and drug penetration challenges compared to 2D cultures. transonic.com
Patient-Derived Xenografts (PDX) Implantation of a patient's tumor tissue directly into an immunodeficient mouse. Preserves the genetic and phenotypic heterogeneity of the original human tumor, enhancing predictive value for clinical response. nih.gov

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to carry specific genetic mutations that cause them to develop a disease spontaneously. | Allows for studying the therapeutic agent in the context of a fully intact immune system and natural disease progression. researchgate.net |

Innovations in Analytical Quantification and Detection Methodologies

Robust and sensitive analytical methods are indispensable for all stages of drug discovery and development, from phytochemical analysis to clinical pharmacokinetics. researchgate.net For this compound, future work should focus on developing and validating state-of-the-art analytical techniques.

Priorities in this area include:

High-Sensitivity Quantification in Biological Matrices: Developing and validating methods using techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is crucial for accurately measuring low concentrations of this compound and its metabolites in complex biological samples like plasma, urine, and tissues. researchgate.netnih.gov This is essential for pharmacokinetic and metabolism studies.

Advanced Detection for Complex Mixtures: For quality control of plant extracts and formulated products, methods that can separate and quantify this compound from other closely related tannins are needed. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detectors (CAD) or high-resolution mass spectrometry can provide superior resolution and quantification for compounds lacking a strong chromophore. longdom.orgthermofisher.com

Impurity and Degradant Profiling: Methodologies must be established to detect and identify potential impurities from synthesis or degradation products that could affect the compound's efficacy or safety. thermofisher.com

Standardization of Analytical Procedures: Establishing standardized and validated analytical protocols will ensure consistency and comparability of results across different research laboratories and developmental stages. jasco-global.com

Table 4: Comparison of Potential Analytical Methods for this compound

Method Sensitivity Selectivity Primary Application
HPLC-UV Moderate Moderate Routine quality control of extracts and purified material. jasco-global.com
HPLC-CAD High Good Quantification of compounds with poor UV absorbance; useful for purity analysis. thermofisher.com

| LC-MS/MS | Very High | Very High | Quantification in complex biological matrices (pharmacokinetics); metabolite identification. researchgate.net |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.